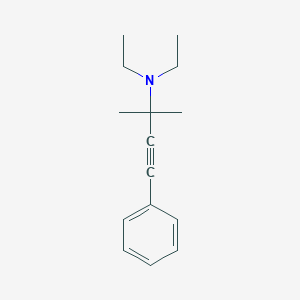
1-Ethyl-5-methoxy-1H-indole-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-methoxy-1H-indole-2(3H)-one, also known as 5-MeO-EI, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole alkaloids and is a derivative of the naturally occurring compound, serotonin. This chemical compound has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one is not fully understood. However, it has been suggested that it may act as a selective serotonin receptor agonist. It may also have an effect on the production of reactive oxygen species and the activity of various enzymes.
Biochemical and Physiological Effects
1-Ethyl-5-methoxy-1H-indole-2(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethyl-5-methoxy-1H-indole-2(3H)-one in lab experiments is that it is relatively easy to synthesize. It also has a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-5-methoxy-1H-indole-2(3H)-one. One potential direction is to further investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to investigate its potential use in cancer treatment and as a neuroprotective agent. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 1-Ethyl-5-methoxy-1H-indole-2(3H)-one can be achieved through various methods. One of the most common methods is the reaction of 5-Methoxyindole with Ethyl 2-bromoacetate in the presence of a base. Another method involves the reaction of 5-Methoxyindole with Ethyl chloroformate in the presence of a base.
Aplicaciones Científicas De Investigación
1-Ethyl-5-methoxy-1H-indole-2(3H)-one has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. It has also been studied for its potential use in cancer treatment and as a neuroprotective agent.
Propiedades
Nombre del producto |
1-Ethyl-5-methoxy-1H-indole-2(3H)-one |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-ethyl-5-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-12-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3 |
Clave InChI |
XOPWNYWRNPHVME-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
SMILES canónico |
CCN1C(=O)CC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cyclopentyl-5-[ethyl(2-hydroxyethyl)amino]-1-phenylpent-3-yn-1-ol](/img/structure/B256857.png)
![1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone](/img/structure/B256861.png)

![9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol](/img/structure/B256864.png)
![9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol](/img/structure/B256865.png)
![3-Benzyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256866.png)
![6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256868.png)
![3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256869.png)
![3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256870.png)
![6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256873.png)
![2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B256904.png)

